molecular formula C9H15NO3 B14449382 2-Isovaleramidobut-2-enoic acid CAS No. 74589-24-5

2-Isovaleramidobut-2-enoic acid

Cat. No.: B14449382
CAS No.: 74589-24-5
M. Wt: 185.22 g/mol
InChI Key: ZIQJERGSQODYKF-DAXSKMNVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isovaleramidobut-2-enoic acid typically involves the reaction of isovaleric acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isovaleramidobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isovaleramidobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isovaleramidobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an unsaturated bond and an amide group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

74589-24-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(Z)-2-(3-methylbutanoylamino)but-2-enoic acid

InChI

InChI=1S/C9H15NO3/c1-4-7(9(12)13)10-8(11)5-6(2)3/h4,6H,5H2,1-3H3,(H,10,11)(H,12,13)/b7-4-

InChI Key

ZIQJERGSQODYKF-DAXSKMNVSA-N

Isomeric SMILES

C/C=C(/C(=O)O)\NC(=O)CC(C)C

Canonical SMILES

CC=C(C(=O)O)NC(=O)CC(C)C

Origin of Product

United States

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